2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thieno[3,4-c]pyrazole core, which is known for its biological activity and versatility in chemical synthesis.
Mechanism of Action
Target of Action
The primary target of this compound is Adenosine Kinase of Trypanosoma brucei rhodesiense (TbrAK) . Adenosine kinase is a key enzyme of the parasite purine salvage pathway, which is vital for parasite survival .
Mode of Action
The compound interacts specifically and tightly with TbrAK with nanomolar affinity . It enhances TbrAK activity . The compound’s interaction with TbrAK leads to the hyperactivation of the enzyme .
Biochemical Pathways
The compound affects the purine salvage pathway, a crucial biochemical pathway in the parasite . The hyperactivation of TbrAK, caused by the compound, disrupts the normal functioning of this pathway .
Result of Action
The compound’s action results in the hyperactivation of TbrAK . This hyperactivation disrupts the purine salvage pathway, affecting the survival of the parasite .
Biochemical Analysis
Biochemical Properties
The compound interacts with a key enzyme of the parasite purine salvage pathway, adenosine kinase . This interaction is vital for the survival of certain parasites, such as Trypanosoma brucei rhodesiense . The compound binds specifically and tightly with adenosine kinase, exhibiting nanomolar affinity .
Cellular Effects
In cellular contexts, 2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide exhibits specific antitrypanosomal activity toward Trypanosoma brucei rhodesiense . This suggests that the compound may influence cell function by impacting cell signaling pathways and cellular metabolism related to the survival of this parasite .
Molecular Mechanism
At the molecular level, the compound acts as an enhancer of adenosine kinase activity . Kinetic analyses have shown that the compound’s effects result in hyperactivation of adenosine kinase, due to the abolishment of the intrinsic substrate-inhibition .
Metabolic Pathways
The compound is involved in the parasite purine salvage pathway through its interaction with adenosine kinase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors
Formation of Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzylthio Group: This can be achieved through nucleophilic substitution reactions, where a benzylthiol is reacted with a suitable leaving group on the thieno[3,4-c]pyrazole core.
Introduction of Phenoxyphenyl Group: This step typically involves a coupling reaction, such as Suzuki or Heck coupling, to attach the phenoxyphenyl group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine: This compound shares a similar core structure and has been studied for its antitrypanosomal activity.
Benzo[c][1,2,5]thiadiazole Derivatives: These compounds have been extensively researched for their use in photovoltaics and as fluorescent sensors.
Uniqueness
2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit adenosine kinase specifically highlights its potential as a therapeutic agent.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S2/c30-25(18-32-15-19-7-3-1-4-8-19)27-26-23-16-33-17-24(23)28-29(26)20-11-13-22(14-12-20)31-21-9-5-2-6-10-21/h1-14H,15-18H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTNTXLITSGEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)CSCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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